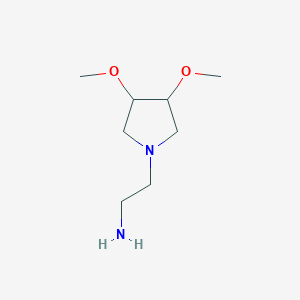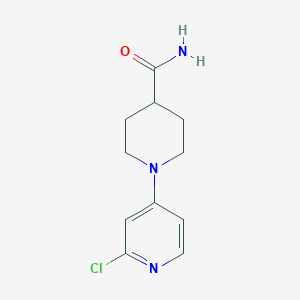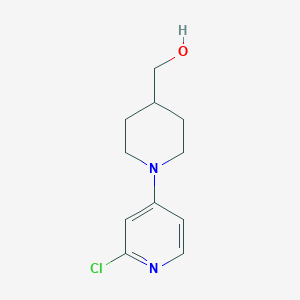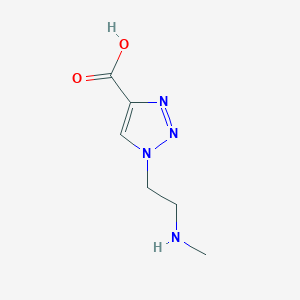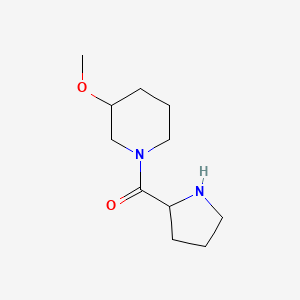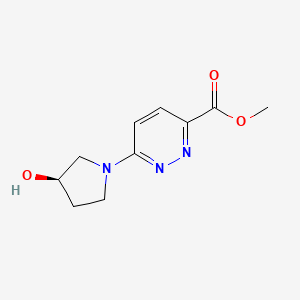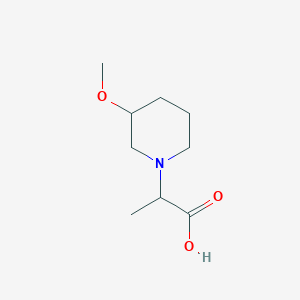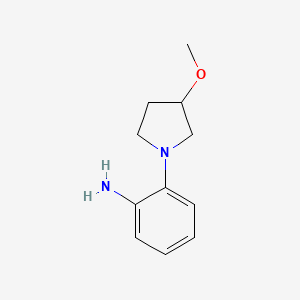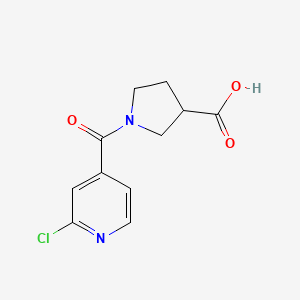
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid
描述
“1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The Knoevenagel Condensation is a common reaction involving compounds like “this compound”. This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .安全和危害
作用机制
Pyrrolidine Derivatives
Pyrrolidine is a five-membered ring with one nitrogen atom . It is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Indole Derivatives
Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the range of 1–8 µM . The interaction with COX-2 suggests that this compound may have anti-inflammatory properties. Additionally, pyrrolidine derivatives have been found to inhibit dipeptidyl peptidase-4 (DPP-IV), which is involved in glucose metabolism .
Cellular Effects
This compound influences various types of cells and cellular processes. Pyrrolidine derivatives have been reported to exhibit antidiabetic effects by inhibiting DPP-IV . This inhibition can lead to increased insulin secretion and improved glucose tolerance. Furthermore, pyrrolidine derivatives have shown potential in inhibiting COX-2, which plays a role in inflammation and pain signaling pathways . These effects suggest that this compound may modulate cell signaling pathways and gene expression related to inflammation and glucose metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s interaction with DPP-IV inhibits the degradation of incretin hormones, leading to enhanced insulin secretion and glucose regulation . These molecular interactions highlight the compound’s potential therapeutic applications in inflammation and diabetes management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound are crucial factors influencing its long-term effects on cellular function. Pyrrolidine derivatives have been shown to maintain their stability under various conditions, ensuring consistent biological activity . Long-term studies in vitro and in vivo have demonstrated that these compounds can sustain their effects on cellular processes, such as inflammation and glucose metabolism, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that pyrrolidine derivatives exhibit dose-dependent effects on various biological activities . At lower doses, the compound may exert beneficial effects, such as anti-inflammatory and antidiabetic properties. At higher doses, toxic or adverse effects may be observed, including potential organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. The compound interacts with enzymes and cofactors that regulate its metabolism. Pyrrolidine derivatives have been shown to influence metabolic flux and metabolite levels . For example, the inhibition of DPP-IV by the compound affects glucose metabolism by modulating the levels of incretin hormones . These interactions underscore the compound’s role in metabolic pathways related to glucose regulation and inflammation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Pyrrolidine derivatives have been shown to accumulate in certain tissues, influencing their localization and activity . Understanding the transport and distribution mechanisms of the compound can provide insights into its therapeutic potential and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Pyrrolidine derivatives have been found to localize in various subcellular regions, influencing their interactions with biomolecules and their biological effects . Investigating the subcellular localization of the compound can shed light on its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-(2-chloropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-5-7(1-3-13-9)10(15)14-4-2-8(6-14)11(16)17/h1,3,5,8H,2,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBFUDSELHNWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



